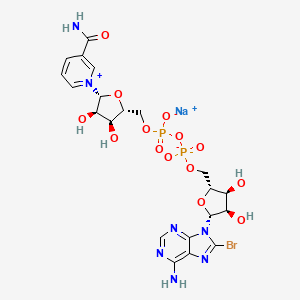
8-Br-NAD+ sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is a derivative of nicotinamide adenine dinucleotide. In this compound, the hydrogen atom at position 8 of the adenine nucleobase is replaced by a bromine atom . This modification allows it to act as a substrate for various biochemical reactions, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves the bromination of nicotinamide adenine dinucleotide. The reaction typically requires a brominating agent such as N-bromosuccinimide in an appropriate solvent under controlled conditions . The product is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial Production Methods
Industrial production of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its nicotinamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves its role as a substrate for enzymes such as ADP-ribosyl cyclase. This enzyme converts it into cyclic ADP-ribose, which acts as a second messenger in various cellular processes . The compound also participates in redox reactions, influencing cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide: The parent compound without the bromine substitution.
Nicotinamide adenine dinucleotide phosphate: A phosphorylated derivative with similar biochemical properties.
Cyclic ADP-ribose: A product of the enzymatic conversion of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt.
Uniqueness
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is unique due to the presence of the bromine atom, which allows it to act as a specific substrate for certain enzymes. This makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways .
Properties
Molecular Formula |
C21H25BrN7NaO14P2 |
|---|---|
Molecular Weight |
764.3 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI Key |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
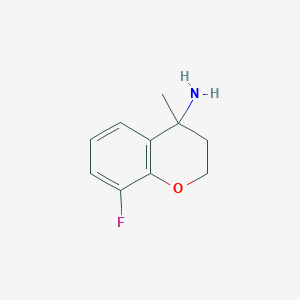
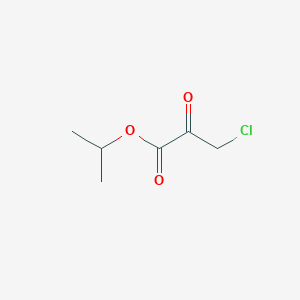

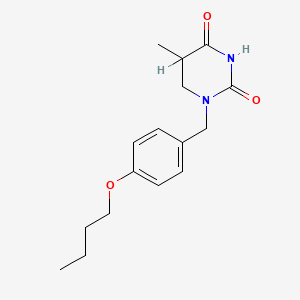

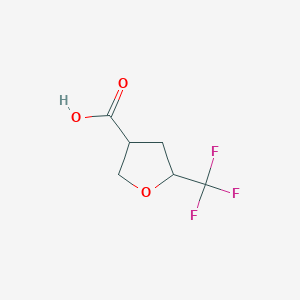
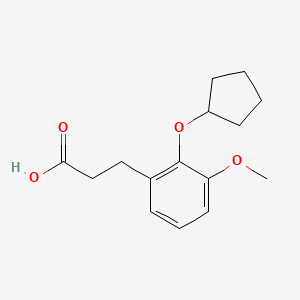
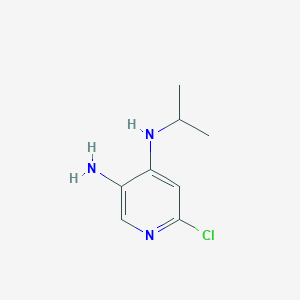
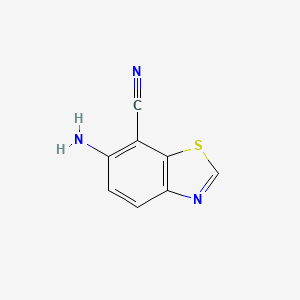
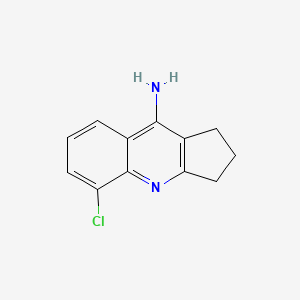
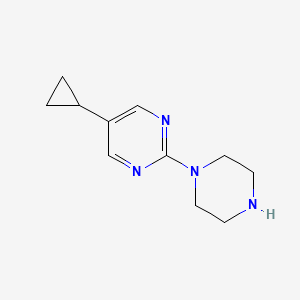
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
